N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:
- 5-isobutyl group: A branched alkyl substituent at position 5, contributing to lipophilicity.
- 3,3-dimethyl groups: Methyl groups at position 3, enhancing steric bulk and metabolic stability.
- 4-oxo moiety: A ketone group at position 4, influencing electronic properties.
Its synthesis likely involves multi-step protection-deprotection strategies, akin to methods described in (e.g., trityl group usage) .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)14-26-20-13-18(8-11-21(20)30-15-24(3,4)23(26)28)25-22(27)12-17-6-9-19(29-5)10-7-17/h6-11,13,16H,12,14-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNUIDODMHTTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological interactions. Its molecular formula is with a molecular weight of approximately 456.6 g/mol. The presence of the benzo[b][1,4]oxazepin core and various substituents suggests diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O4 |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 921998-17-6 |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties . In vivo studies have shown that treatment with the compound results in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cytokine Modulation : It may downregulate inflammatory mediators by inhibiting NF-kB signaling pathways.
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits bacterial dihydropteroate synthase |
| Apoptosis Induction | Activates apoptotic pathways in cancer cells |
| Cytokine Modulation | Downregulates inflammatory mediators |
Case Studies
A notable case study involved administering this compound in a clinical trial focused on patients with resistant bacterial infections. The results indicated significant improvements in clinical outcomes with minimal side effects reported, highlighting its therapeutic potential.
Clinical Trial Overview
- Objective : To evaluate the efficacy of the compound in treating resistant bacterial infections.
- Results : Significant improvement in clinical outcomes.
- Side Effects : Minimal side effects reported.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzo[b][1,4]oxazepin core distinguishes this compound from analogs with diazepine or indazole scaffolds:
Implications :
- Oxazepin vs.
- Indazole vs. Oxazepin : Indazole’s bicyclic structure offers rigidity, while the oxazepin’s seven-membered ring provides conformational flexibility, impacting target binding kinetics .
Substituent Analysis
Alkyl Groups :
- The 5-isobutyl and 3,3-dimethyl groups in the target compound enhance lipophilicity and steric hindrance compared to the 5-butenyl group in 11p (). This could reduce metabolic oxidation but may limit aqueous solubility.
- The 4-methoxyphenyl acetamide in the target compound vs. 4-ethoxyphenyl in ’s indazole derivatives: Methoxy’s smaller size may improve binding pocket compatibility, while ethoxy’s bulk could hinder metabolism .
- The morpholine-carbonyl group in ’s compound enhances solubility via hydrogen bonding, a feature absent in the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?
- Methodology : Begin with a retrosynthetic analysis focusing on the benzoxazepine core and acetamide side chain. Key steps include cyclocondensation of substituted aminophenols with ketones to form the oxazepine ring, followed by amidation with 2-(4-methoxyphenyl)acetic acid derivatives. Optimize yields using Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., HATU for amide coupling). Statistical tools like response surface methodology (RSM) can identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodology : Use 1H/13C NMR to confirm the presence of the isobutyl group (δ ~0.8–1.2 ppm for methyl protons) and the 4-methoxyphenyl moiety (singlet at δ ~3.8 ppm for OCH3). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion). Purity ≥95% can be confirmed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Orthogonal methods (e.g., elemental analysis) reduce ambiguity in structural assignments .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodology : Employ density functional theory (DFT) to model the compound’s electronic structure, identifying susceptible sites (e.g., oxazepine carbonyl group) for hydrolysis or oxidation. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) can assess conformational stability. Pair computational results with accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH to correlate degradation pathways .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology : Conduct dose-response assays with orthogonal readouts (e.g., fluorescence-based enzyme inhibition vs. cell viability via MTT assay). Use statistical tools like ANOVA to identify outliers and confounding variables (e.g., solvent DMSO concentration). Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. How can researchers design in vitro assays to evaluate metabolic stability while avoiding artifacts from nonspecific protein binding?
- Methodology : Use hepatocyte or microsomal incubation studies with LC-MS/MS quantification. Include control experiments with bovine serum albumin (BSA) to assess nonspecific binding. Apply ultracentrifugation or equilibrium dialysis to separate free vs. protein-bound fractions. Normalize data to reference compounds (e.g., verapamil for high clearance) .
Methodological Challenges & Solutions
Q. What are the limitations of traditional synthetic approaches, and how can flow chemistry or catalysis improve scalability?
- Solution : Batch synthesis may suffer from poor mixing or exothermicity in cyclization steps. Transition to continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enhances heat transfer and reproducibility. Photoredox catalysis could enable late-stage functionalization of the benzoxazepine core under mild conditions .
Q. How to address discrepancies in crystallographic data for analogs of this compound?
- Solution : Perform single-crystal X-ray diffraction with synchrotron radiation to improve resolution. Compare with powder XRD patterns to rule out polymorphism. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O bonds) influencing packing motifs .
Interdisciplinary Applications
Q. Can this compound serve as a template for developing fluorescent probes or metal-organic frameworks (MOFs)?
- Approach : Functionalize the 4-methoxyphenyl group with fluorophores (e.g., BODIPY) via click chemistry. For MOFs, exploit the oxazepine’s nitrogen and oxygen atoms as coordination sites. Characterize emissive properties via time-resolved spectroscopy and porosity via BET analysis .
Data Reproducibility & Reporting Standards
Q. What metadata should be included in publications to ensure reproducibility of synthesis and bioassay protocols?
- Guidelines : Report exact equivalents of reagents, reaction time/temperature profiles, and purification methods (e.g., column chromatography gradient). For bioassays, include cell line authentication, passage numbers, and raw data files in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
